Enhanced Hydrolytic Stability of Free Acid vs. NHS Ester in Aqueous Buffers
The target compound, as a free carboxylic acid, is inherently stable against the rapid hydrolytic degradation that limits the utility of its NHS ester counterpart, N-succinimidyl propionate (NSP). While NSP undergoes significant hydrolysis, rendering it inactive for conjugation, the free acid remains stable until intentionally activated .
| Evidence Dimension | Hydrolytic Stability (Half-life) |
|---|---|
| Target Compound Data | Indefinitely stable (as free acid) under standard storage conditions |
| Comparator Or Baseline | N-succinimidyl propionate (NSP) |
| Quantified Difference | NSP hydrolysis rate constant (k) = 0.64 min⁻¹ at pH 8.0, 0.25 mM [1] |
| Conditions | Aqueous buffer (pH 8.0), room temperature [1] |
Why This Matters
This stability is critical for procurement, as the free acid can be stored long-term without activity loss, unlike pre-activated NHS esters which degrade rapidly in solution and require fresh preparation, directly impacting experimental reproducibility and cost-efficiency.
- [1] Inactivation kinetics of Factor Xa by N-succinimidyl propionate. J.S. Bond, Problems associated with radiolabeled proteins in binding and kinetic studies. Analytical Biochemistry, 1983, 132(2), 385-391. View Source
